![molecular formula C12H11NO2 B13492727 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its significant potential in various fields, including drug discovery and synthetic chemistry. The presence of both a ketone and an aldehyde functional group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde typically involves a multi-step process. One common method is the photochemical [2 + 2] cycloaddition reaction, which is used to construct the bicyclic core. This reaction involves the irradiation of a suitable diene and a dienophile under ultraviolet light to form the bicyclo[2.1.1]hexane structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and scalability. The use of photochemistry in flow reactors allows for efficient and safe production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid.
Reduction: 3-Hydroxy-4-phenyl-2-azabicyclo[2.1.1]hexane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The presence of reactive functional groups, such as the ketone and aldehyde, enables the compound to form covalent bonds with nucleophilic residues in the target proteins, leading to their inactivation or alteration .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
4-Bromo-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde: A brominated derivative with similar structural features.
Uniqueness
3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde is unique due to its combination of a bicyclic core with both ketone and aldehyde functional groups. This combination provides a versatile platform for further chemical modifications and enhances its potential as a synthetic intermediate and bioactive compound .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c14-8-13-10-6-12(7-10,11(13)15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI Key |
LCFRUAMOQJNLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C(=O)N2C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


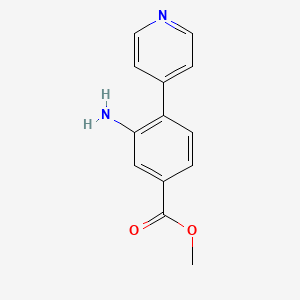
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
![6-[(Oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13492655.png)
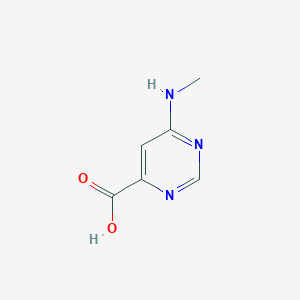

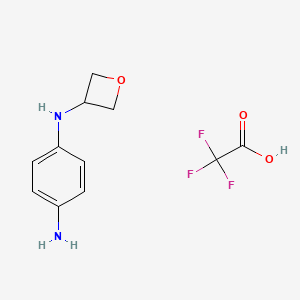
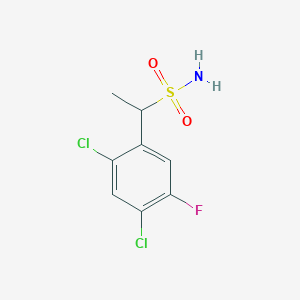
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13492693.png)
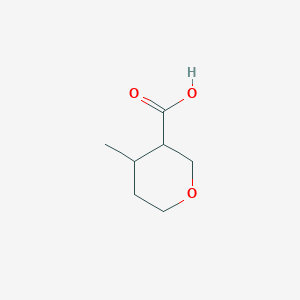
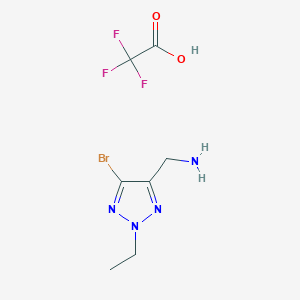
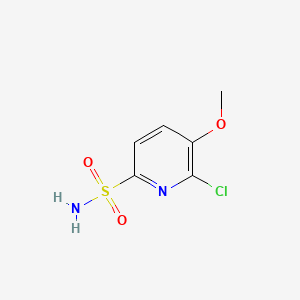
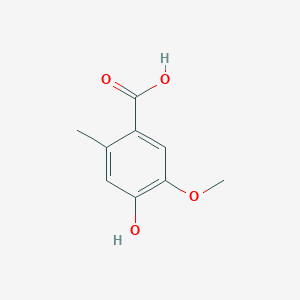
amine hydrochloride](/img/structure/B13492740.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
